2-(4-bromonaphthalen-1-yl)-N'-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-bromonaphthalen-1-yl)-N’-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]acetohydrazide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a naphthalene ring substituted with bromine, coupled with a hydrazide moiety linked to a dibromo-hydroxyphenyl group through a methylene bridge.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromonaphthalen-1-yl)-N’-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]acetohydrazide typically involves multi-step organic reactions. One common method includes the following steps:
Bromination: The naphthalene ring is brominated to introduce the bromine substituent at the desired position.
Hydrazide Formation: The brominated naphthalene is then reacted with hydrazine to form the corresponding hydrazide.
Condensation Reaction: The hydrazide is condensed with 3,5-dibromo-2-hydroxybenzaldehyde under acidic or basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-bromonaphthalen-1-yl)-N’-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific substituents.
Substitution: The bromine atoms can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce amines or alcohols.
Scientific Research Applications
2-(4-bromonaphthalen-1-yl)-N’-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]acetohydrazide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.
Industry: It can be used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(4-bromonaphthalen-1-yl)-N’-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]acetohydrazide involves its interaction with molecular targets such as enzymes or receptors. The compound’s brominated naphthalene and dibromo-hydroxyphenyl groups allow it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-bromonaphthalen-1-yl)acetic acid
- 2-{[(4-bromonaphthalen-1-yl)amino]methylidene}propanedinitrile
- 4-bromonaphthalen-1-yl 2-(4-methylphenoxy)acetate
Uniqueness
Compared to similar compounds, 2-(4-bromonaphthalen-1-yl)-N’-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]acetohydrazide stands out due to its unique combination of brominated naphthalene and dibromo-hydroxyphenyl groups. This structural arrangement provides distinct chemical reactivity and potential for diverse applications in various fields.
Properties
Molecular Formula |
C19H13Br3N2O2 |
---|---|
Molecular Weight |
541.0 g/mol |
IUPAC Name |
2-(4-bromonaphthalen-1-yl)-N-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C19H13Br3N2O2/c20-13-7-12(19(26)17(22)9-13)10-23-24-18(25)8-11-5-6-16(21)15-4-2-1-3-14(11)15/h1-7,9-10,26H,8H2,(H,24,25)/b23-10+ |
InChI Key |
ZYKPRWXNQTWPEO-AUEPDCJTSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CC=C2Br)CC(=O)N/N=C/C3=C(C(=CC(=C3)Br)Br)O |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2Br)CC(=O)NN=CC3=C(C(=CC(=C3)Br)Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.